molecular formula C9H10FNO4S B2947188 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid CAS No. 1534724-80-5

4-(Dimethylsulfamoyl)-3-fluorobenzoic acid

Cat. No.: B2947188
CAS No.: 1534724-80-5
M. Wt: 247.24
InChI Key: BUPCMRBEBFHNAO-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-3-fluorobenzoic acid is an organic compound with a unique structure that includes a dimethylsulfamoyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid typically involves the introduction of the dimethylsulfamoyl group and the fluorine atom onto a benzoic acid derivative. One common method is the sulfonation of 3-fluorobenzoic acid followed by the introduction of the dimethylsulfamoyl group under controlled conditions. The reaction conditions often include the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

4-(Dimethylsulfamoyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability in biological systems.

Comparison with Similar Compounds

    4-(Dimethylsulfamoyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    3-Fluorobenzoic acid: Does not have the dimethylsulfamoyl group, resulting in different chemical and biological properties.

    4-(Methylsulfamoyl)-3-fluorobenzoic acid: Similar structure but with a single methyl group, potentially altering its interactions and reactivity.

Uniqueness: 4-(Dimethylsulfamoyl)-3-fluorobenzoic acid is unique due to the presence of both the dimethylsulfamoyl group and the fluorine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPCMRBEBFHNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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